

An In-depth Technical Guide to the Antimicrobial Spectrum of Streptomycin

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Compound of Interest

Compound Name: *streptocin*

Cat. No.: *B1169934*

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A Note on Terminology: This guide provides comprehensive information on the antibiotic streptomycin. It is presumed that the query for "**streptocin**" was a typographical error, as streptomycin is the well-established antimicrobial agent fitting the context of this request.

Audience: This document is intended for researchers, scientists, and drug development professionals.

Introduction

Streptomycin is a bactericidal aminoglycoside antibiotic first isolated in 1943 from the soil actinomycete *Streptomyces griseus*.^[1] Its discovery marked a pivotal moment in medicine as the first effective treatment for tuberculosis.^[2] As a broad-spectrum antibiotic, streptomycin exhibits activity against a range of both Gram-positive and, more notably, Gram-negative bacteria.^{[1][3]} Its primary mechanism of action involves the inhibition of protein synthesis, leading to bacterial cell death. Despite its historical significance, the widespread use of streptomycin has led to the development of significant bacterial resistance, which has somewhat diminished its clinical utility.

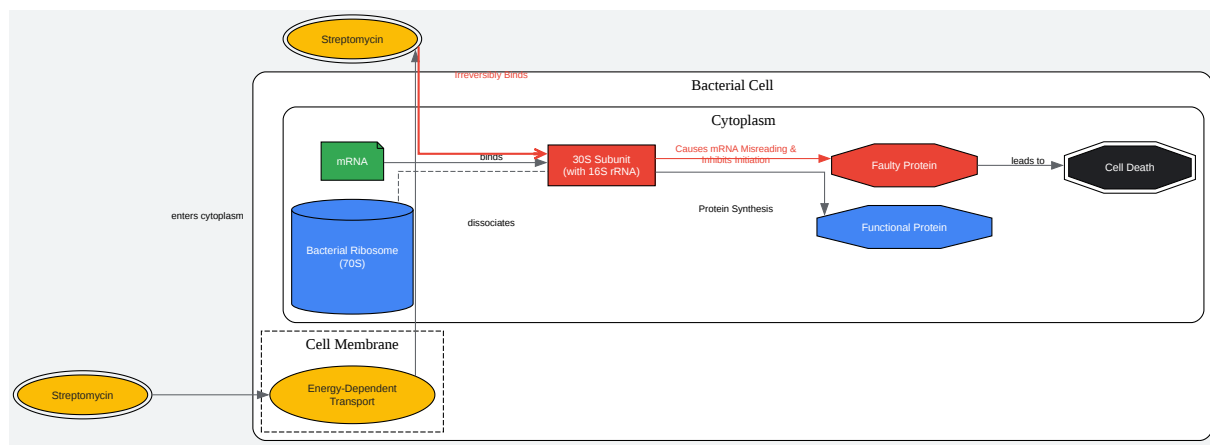
Mechanism of Action

Streptomycin exerts its bactericidal effect by irreversibly binding to the bacterial ribosome and disrupting protein synthesis. The process begins with the energy-dependent transport of the antibiotic across the bacterial cell membrane.^[2]

Once inside the cytoplasm, streptomycin targets the 30S ribosomal subunit. Specifically, it binds to the 16S rRNA and the S12 ribosomal protein.[2][4] This binding has two primary consequences:

- **Inhibition of Initiation:** It interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, which hinders the formation of the initiation complex required to start protein translation.[1][4]
- **mRNA Misreading:** The binding of streptomycin induces a conformational change in the ribosome, leading to the misreading of mRNA codons during the elongation phase of protein synthesis.[2][4]

This misreading results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing non-functional or toxic proteins.[4] The accumulation of these faulty proteins is believed to disrupt the integrity of the bacterial cell membrane, leading to cell death.[2]



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Caption: Mechanism of action of streptomycin.

Antimicrobial Spectrum

Streptomycin is a broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative bacteria, though it is particularly effective against aerobic Gram-negative bacteria.[3] [4] Its clinical applications have been focused on specific pathogens due to both its efficacy and the rise of resistance in other species.

The spectrum of activity includes:

- *Mycobacterium tuberculosis*: Streptomycin was the first antibiotic effective against tuberculosis and remains a component of multi-drug treatment regimens.
- *Aerobic Gram-Negative Bacilli*: It has proven effective against pathogens such as *Yersinia pestis* (plague), *Francisella tularensis* (tularemia), *Escherichia coli*, *Klebsiella pneumoniae*, and *Enterobacter* species.
- *Leptospira* spp.: It is used in veterinary medicine for the treatment of leptospirosis.[5]

The following tables summarize the quantitative susceptibility of various bacterial species to streptomycin, presented as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin for *Leptospira* Species

Species	Serogroup	Strain	Origin	MIC (µg/mL)	Reference
<i>L. interrogans</i>	Sejroe	OV5	Vaginal fluid	0.39	[5]
<i>L. interrogans</i>	Pomona	61H	Urine	3.13	[5]
<i>L. kirschneri</i>	Pomona	3759	Urine	0.78	[5]
<i>L. santarosai</i>	Grippotyphosa	U291	Urine	3.13	[5]
<i>L. kirschneri</i>	Icterohaemorrhagiae	CAP 5940	Urine	1.56	[5]
<i>L. interrogans</i>	Icterohaemorrhagiae	M9/99	Kidney	3.13	[5]

Table 2: MIC Interpretive Standards for *Salmonella*

These breakpoints are established by the National Antimicrobial Resistance Monitoring System (NARMS) for resistance monitoring.

Period	Susceptible	Intermediate	Resistant	Reference
1999–2013	≤32 µg/mL	N/A	≥64 µg/mL	[6]
2014–2019	≤16 µg/mL	N/A	≥32 µg/mL	[6]

Experimental Protocols: MIC Determination

The antimicrobial spectrum and quantitative efficacy of streptomycin are primarily determined through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC).

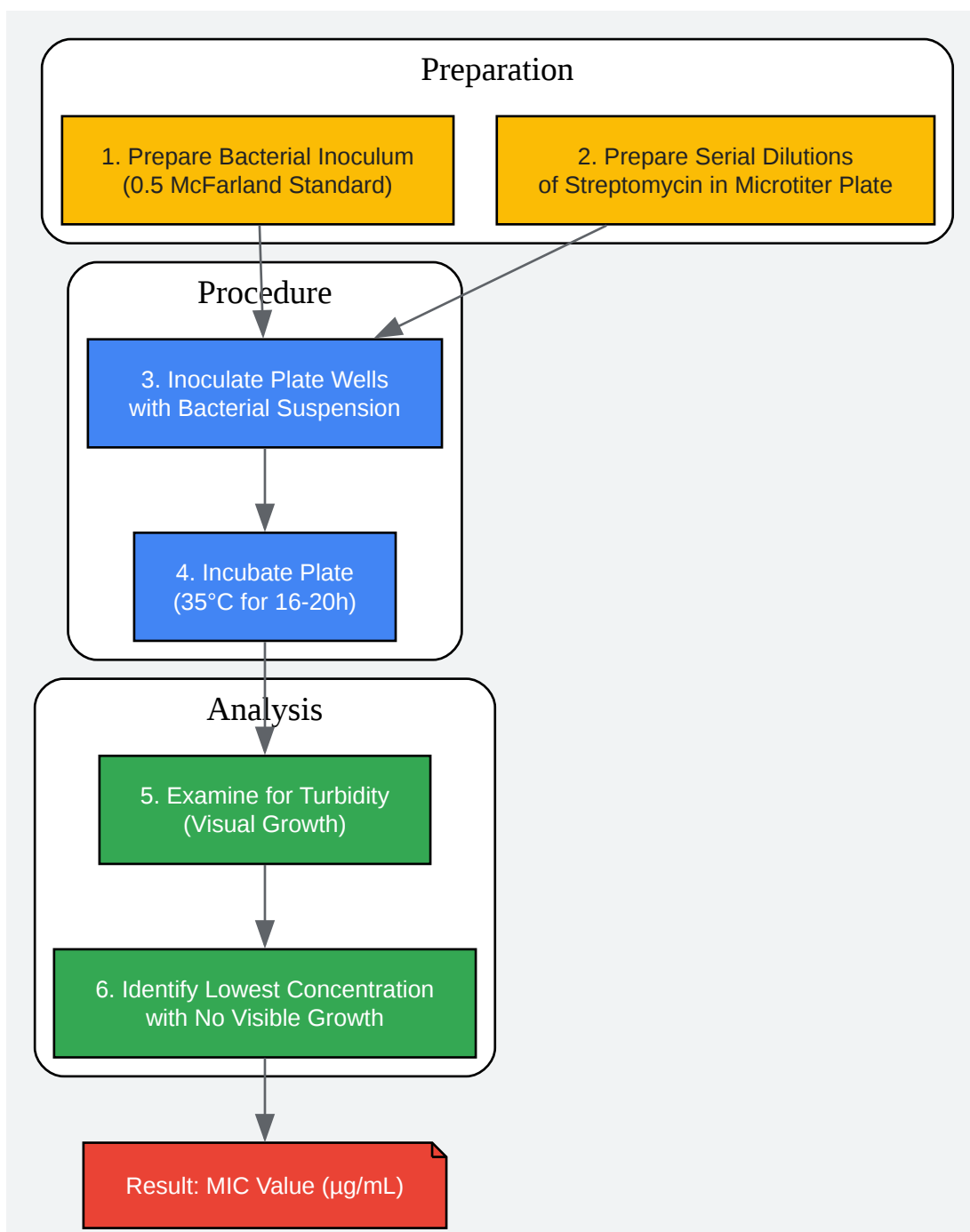
Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Protocol Outline:

- **Preparation of Antibiotic Dilutions:** A stock solution of streptomycin is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
- **Inoculum Preparation:** Several morphologically similar bacterial colonies are selected from a fresh agar plate (subcultured for 18-24 hours). The colonies are suspended in a sterile broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This suspension is then diluted to achieve a final target concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Inoculation:** The prepared microtiter plate wells are inoculated with the standardized bacterial suspension.
- **Incubation:** The plate is incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

- **Result Interpretation:** After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of streptomycin that completely inhibits visible growth.



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Caption: Experimental workflow for MIC determination.

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References

- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 5. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of *Leptospira* spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]
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